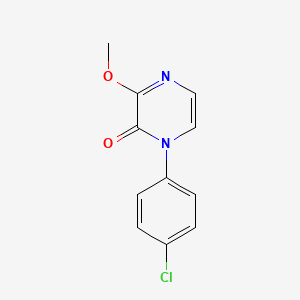
1-(4-Chlorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core substituted with a 4-chlorophenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with methoxyacetyl chloride, followed by cyclization under acidic conditions . Another approach includes the use of 4-chlorophenyl isocyanate and methoxyacetyl hydrazine, which undergoes cyclization in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines or hydrazines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of the pyrazinone ring.
Reduction: Amines or hydrazines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or interact with neurotransmitter receptors, modulating their activity .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydropyrazin-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Chlorophenyl)-3-ethoxy-1,2-dihydropyrazin-2-one: Similar structure but with an ethoxy group instead of a methoxy group.
1-(4-Bromophenyl)-3-methoxy-1,2-dihydropyrazin-2-one: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness: 1-(4-Chlorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-methoxypyrazin-2-one |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10-11(15)14(7-6-13-10)9-4-2-8(12)3-5-9/h2-7H,1H3 |
InChI Key |
SLGAFUKUALMYOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN(C1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzoyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12241109.png)
![N-ethyl-3-({[6-(3-fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide](/img/structure/B12241116.png)
![1-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12241124.png)
![1-(2-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12241129.png)
![1-(3-Chlorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B12241132.png)
![2-Methyl-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12241135.png)
![2-Methyl-3-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12241138.png)

![3-(methoxymethyl)-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1,2,4-thiadiazole](/img/structure/B12241156.png)
![1-(Cyclopropanesulfonyl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine](/img/structure/B12241159.png)
![4-Ethyl-5-fluoro-6-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12241161.png)
![2-[5-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12241168.png)
![2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B12241175.png)
![4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12241187.png)
